molecular formula C23H21NO2 B589706 [1-(2,2,3,3,4,4,4-heptadeuteriobutyl)-5-hydroxyindol-3-yl]-naphthalen-1-ylmethanone CAS No. 1630022-99-9

[1-(2,2,3,3,4,4,4-heptadeuteriobutyl)-5-hydroxyindol-3-yl]-naphthalen-1-ylmethanone

Cat. No.: B589706
CAS No.: 1630022-99-9
M. Wt: 350.5 g/mol
InChI Key: JZGAGMUTAYXMMJ-NCKGIQLSSA-N
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Mechanism of Action

Target of Action

The primary target of JWH 073 5-hydroxyindole metabolite-d7 is the central cannabinoid (CB1) receptor . The CB1 receptor is a part of the endocannabinoid system in the human body, which plays a role in regulating various physiological processes such as mood, appetite, pain sensation, and memory.

Mode of Action

JWH 073 5-hydroxyindole metabolite-d7 acts as a mildly selective agonist of the CB1 receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, JWH 073 5-hydroxyindole metabolite-d7 binds to the CB1 receptor and activates it, leading to a series of changes in the cells.

Pharmacokinetics

It is expected to be a urinary metabolite of JWH 073 based on the metabolism of the closely-related compounds JWH 015 and JWH 018 .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of JWH 073 5-hydroxyindole metabolite-d7 involves the incorporation of deuterium atoms at specific positions in the molecule. The formal name of the compound is (1-butyl-2,2,3,3,4,4,4-d7-5-hydroxy-1H-indol-3-yl)(naphthalen-1-yl)-methanone . The preparation typically involves the use of deuterated reagents and solvents to achieve the desired isotopic labeling.

Industrial Production Methods: : Industrial production of this compound would involve large-scale synthesis using similar methods as described above, with stringent control over reaction conditions to ensure high purity and consistent isotopic labeling. The compound is usually formulated as a solution in acetonitrile for ease of use in analytical applications .

Chemical Reactions Analysis

Types of Reactions: : JWH 073 5-hydroxyindole metabolite-d7 can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield ketones or aldehydes, while reduction of the carbonyl group would yield alcohols.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    JWH 015: Another synthetic cannabinoid with a similar structure and pharmacological profile.

    JWH 018: A closely related compound that has been widely studied for its effects on the endocannabinoid system.

    JWH 073 4-hydroxyindole metabolite-d7: Another deuterated metabolite of JWH 073 with a hydroxyl group at a different position.

Uniqueness: : JWH 073 5-hydroxyindole metabolite-d7 is unique due to its specific isotopic labeling with deuterium atoms, which makes it particularly useful as an internal standard in analytical applications . The presence of the hydroxyl group also distinguishes it from other metabolites, potentially leading to different pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

[1-(2,2,3,3,4,4,4-heptadeuteriobutyl)-5-hydroxyindol-3-yl]-naphthalen-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO2/c1-2-3-13-24-15-21(20-14-17(25)11-12-22(20)24)23(26)19-10-6-8-16-7-4-5-9-18(16)19/h4-12,14-15,25H,2-3,13H2,1H3/i1D3,2D2,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZGAGMUTAYXMMJ-NCKGIQLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C2=C1C=CC(=C2)O)C(=O)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CN1C=C(C2=C1C=CC(=C2)O)C(=O)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601017307
Record name JWH 073 5-hydroxyindole metabolite-d7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601017307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1630022-99-9
Record name JWH 073 5-hydroxyindole metabolite-d7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601017307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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